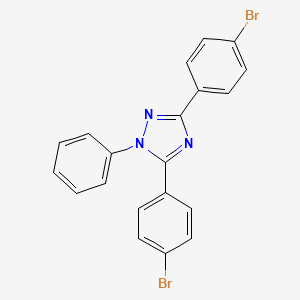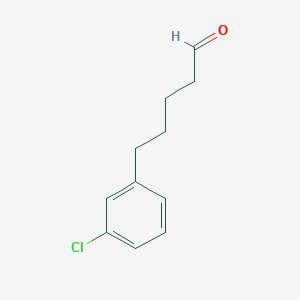
CID 78060897
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78060897” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds. This compound is a unique compound with specific characteristics that make it of interest in scientific research and industrial applications.
Preparation Methods
The preparation of CID 78060897 involves several synthetic routes and reaction conditions. One common method includes the use of specific starting materials and reagents under controlled conditions to achieve the desired product. The synthetic route may involve steps such as Friedel-Craft reaction, amidation, reduction, and protection reactions . Industrial production methods often scale up these laboratory procedures, optimizing for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
CID 78060897 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 78060897 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of CID 78060897 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in therapeutic applications or biochemical studies .
Comparison with Similar Compounds
CID 78060897 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related structures or similar biological activities. The comparison can involve analyzing their chemical properties, reactivity, and applications. Some similar compounds may include those listed in the PubChem database with related chemical structures .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields Its unique properties and reactivity make it a valuable tool for researchers and industry professionals
Properties
Molecular Formula |
Eu3Ga5 |
|---|---|
Molecular Weight |
804.51 g/mol |
InChI |
InChI=1S/3Eu.5Ga |
InChI Key |
REXJQNVOZXFITC-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Eu].[Eu].[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
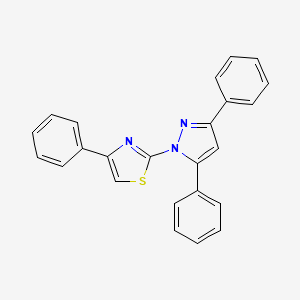

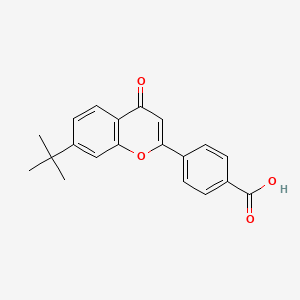
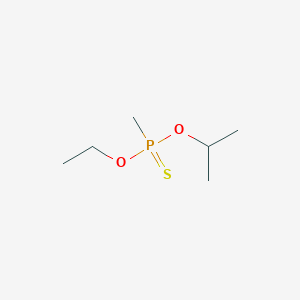
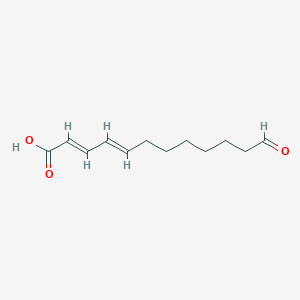
![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
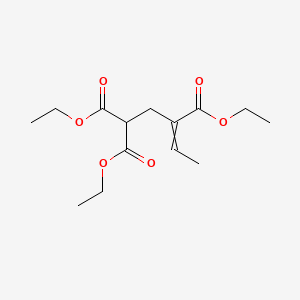
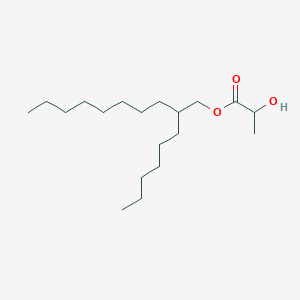
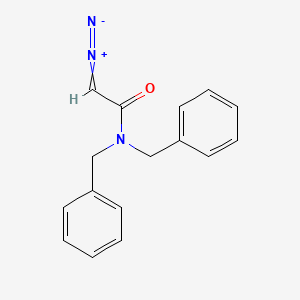
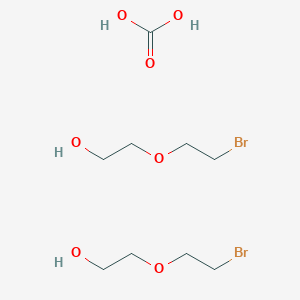
![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)
